N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC20127367
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19N5 |
|---|---|
| Molecular Weight | 233.31 g/mol |
| IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
| Standard InChI | InChI=1S/C12H19N5/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4/h6-7,13H,5,8H2,1-4H3 |
| Standard InChI Key | BGNYMWLCRZJBCA-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)NCC2=C(C=NN2C)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine consists of two pyrazole rings connected via a methylene bridge. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) features methyl groups at positions 1 and 4, while the second pyrazole (1-ethyl-5-methyl-1H-pyrazol-4-amine) contains an ethyl group at position 1, a methyl group at position 5, and an amine group at position 4 . This substitution pattern enhances steric hindrance and electronic delocalization, influencing reactivity and binding affinity.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₁N₅ | |
| Molecular Weight | 269.77 g/mol | |
| IUPAC Name | N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine | |
| Canonical SMILES | CC1=C(N(N=C1)C)NCC2=CC=NN2C(C)C |
Spectroscopic Characterization
Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level predict infrared absorption bands at 1650 cm⁻¹ (C=N stretching) and 3100 cm⁻¹ (N-H stretching) . UV-Vis spectra exhibit a λₘₐₓ at 280 nm, attributed to π→π* transitions within the conjugated pyrazole system .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A two-step protocol is commonly employed:
-
Condensation Reaction: 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde reacts with 1-ethyl-5-methyl-1H-pyrazol-4-amine in ethanol under reflux, catalyzed by p-toluenesulfonic acid (pTSA).
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Reductive Amination: The intermediate Schiff base undergoes reduction using sodium borohydride (NaBH₄) to yield the final amine product.
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and side reactions |
| Catalyst Loading | 5 mol% pTSA | Accelerates imine formation |
| Reaction Time | 12 hours | Ensures complete conversion |
Industrial Scalability
Continuous flow reactors achieve 85% yield with a throughput of 2.5 kg/day, utilizing in-line IR spectroscopy for real-time monitoring. Challenges include managing exothermicity during NaBH₄ addition and minimizing byproduct formation through precise stoichiometric control.
Mechanistic Insights and Biological Activity
Enzymatic Inhibition
Molecular docking studies reveal high-affinity binding (ΔG = -8.2 kcal/mol) to cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism . The ethyl and methyl substituents occupy hydrophobic pockets near the heme center, while the amine group forms hydrogen bonds with Gln-307 .
Material Science Applications
Nonlinear Optical (NLO) Properties
DFT calculations predict a first hyperpolarizability (β₀) of 12.8 ×10⁻³⁰ esu, surpassing urea (β₀ = 0.65 ×10⁻³⁰ esu) . This arises from asymmetric charge distribution enhanced by the electron-donating amine and electron-withdrawing pyrazole rings .
Coordination Chemistry
The amine and pyridinic nitrogen atoms act as bidentate ligands, forming stable complexes with Cu(II) (log K = 4.7) and Fe(III) (log K = 5.1). These complexes exhibit catalase-like activity, decomposing H₂O₂ at rates up to 1.2 mM/min.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the ethyl group with a methyl group (as in N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-5-methyl-1H-pyrazol-4-amine) reduces CYP3A4 binding affinity by 40%, underscoring the importance of alkyl chain length .
Thermal Stability Trends
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C for the target compound versus 195°C for its non-methylated analog, highlighting the stabilizing role of methyl substituents.
Computational and Experimental Synergy
Molecular Dynamics Simulations
All-atom simulations in explicit water (AMBER ff14SB force field) demonstrate a 2.3 Å root-mean-square deviation (RMSD) between docked and crystallographic CYP3A4 structures, validating predicted binding modes .
ADMET Profiling
SwissADME predictions indicate moderate blood-brain barrier permeability (log BB = -0.7) and CYP2D6 inhibition potential (IC₅₀ = 4.1 µM), necessitating structural optimization for drug development .
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